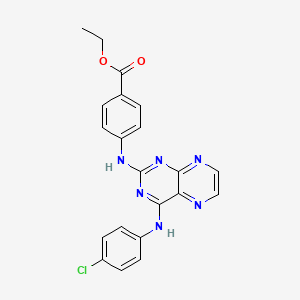

Ethyl 4-(4-(4-chlorophenylamino)pteridin-2-ylamino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of ECPTPB can be represented by the SMILES notation:CCOC(=O)c1ccc(Nc2nc(Nc3ccc(Cl)cc3)c3nccnc3n2)cc1 . Chemical Reactions Analysis

Esters, such as ECPTPB, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters . They can be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .科学的研究の応用

Synthesis and Characterization for Antimicrobial Applications

Research has explored the synthesis of quinazolines, which may include compounds structurally related to Ethyl 4-(4-(4-chlorophenylamino)pteridin-2-ylamino)benzoate, revealing their potential as antimicrobial agents. These studies involve chemical reactions leading to the formation of new compounds, subsequently tested against various bacterial and fungal strains to evaluate their antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Antiplatelet Activity for Drug Development

Another line of research focuses on derivatives of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, which shares a similar synthetic pathway with Ethyl 4-(4-(4-chlorophenylamino)pteridin-2-ylamino)benzoate, for their selective anti-PAR4 (protease-activated receptor 4) activity. These studies aim to develop new antiplatelet drugs, highlighting the compound's potential in inhibiting platelet aggregation, a key factor in thrombotic diseases (Chen et al., 2008).

Degradation Studies for Environmental Safety

Additionally, the degradation of related chemical compounds, such as chlorimuron-ethyl, has been studied to understand their environmental impact and develop methods for their removal. This includes research on microbial degradation pathways, identifying specific microorganisms capable of breaking down these chemicals, thereby reducing their phytotoxicity and potential environmental hazards (Sharma, Banerjee, & Choudhury, 2012).

作用機序

Target of Action

Ethyl 4-(4-(4-chlorophenylamino)pteridin-2-ylamino)benzoate, also known as ECPTPB, is a synthetic compound that belongs to the class of pteridine-based antifolate inhibitors. The primary target of ECPTPB is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily .

Mode of Action

ECPTPB interacts with ALK by inhibiting its activity. The compound has an IC50 value of 3.47E+3nM, indicating its potency in inhibiting ALK . The inhibition of ALK disrupts the normal signaling pathways, leading to changes in cellular functions .

Biochemical Pathways

ALK is involved in several signaling pathways, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways, which regulate cell growth, survival, and differentiation .

Result of Action

The molecular and cellular effects of ECPTPB’s action are largely dependent on its inhibition of ALK. By inhibiting ALK, ECPTPB can disrupt the signaling pathways regulated by ALK, potentially leading to altered cell growth, survival, and differentiation .

特性

IUPAC Name |

ethyl 4-[[4-(4-chloroanilino)pteridin-2-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN6O2/c1-2-30-20(29)13-3-7-16(8-4-13)26-21-27-18-17(23-11-12-24-18)19(28-21)25-15-9-5-14(22)6-10-15/h3-12H,2H2,1H3,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPOPDGVENHAMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-(4-chlorophenylamino)pteridin-2-ylamino)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2918650.png)

![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)

![N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2918654.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)

![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)

![2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile](/img/structure/B2918658.png)

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918667.png)

![N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2918672.png)